molecular formula C16H10FN3O3 B12027729 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12027729
M. Wt: 311.27 g/mol
InChI Key: XGNXPNMTCCYWRY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a trisubstituted pyrazole derivative that functions as a versatile and high-value building block in medicinal chemistry and pharmaceutical research . Pyrazole scaffolds are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific substitution pattern on this compound—featuring a 4-fluorophenyl group at the 1-position and a 3-nitrophenyl group at the 3-position—makes it a particularly valuable intermediate for the synthesis of more complex, biologically active molecules. This carbaldehyde is primarily utilized as a key precursor in the design and development of novel therapeutic agents. Its aldehyde functional group is a reactive handle that allows for efficient further derivatization. Research into analogous pyrazole-4-carbaldehyde derivatives has demonstrated their application in creating potential anti-inflammatory and neuroprotective agents . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the material safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

Molecular Formula

C16H10FN3O3

Molecular Weight

311.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10FN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H

InChI Key

XGNXPNMTCCYWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Vilsmeier-Haack reaction involves the generation of a chloromethyleneiminium ion from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as an electrophilic formylating agent. For pyrazole-4-carbaldehydes, this method is applied to 3-aryl-1-phenylpyrazole intermediates derived from hydrazones.

Reaction Scheme :

Hydrazone+POCl3/DMF7080CPyrazole-4-carbaldehyde\text{Hydrazone} + \text{POCl}_3/\text{DMF} \xrightarrow{70-80^\circ \text{C}} \text{Pyrazole-4-carbaldehyde}

Stepwise Synthesis Protocol

  • Hydrazone Formation :

    • Starting Materials : 4-Fluoroacetophenone and 3-nitrophenylhydrazine.

    • Conditions : Reflux in ethanol with catalytic acetic acid (Yield: 85–90%).

    • Intermediate : (E)-1-(4-Fluorophenyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazine.

  • Cyclization :

    • Reagents : DMF/POCl₃ (Vilsmeier-Haack reagent).

    • Conditions : Stirring at 70°C for 6 hours.

    • Product : 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (Yield: 75–84%).

Optimization Data :

ParameterValueImpact on Yield
POCl₃ Equivalents3.0Maximizes formylation
Temperature70°CPrevents decomposition
SolventDMFEnhances reagent stability

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. For example:

  • Reactants : 4-Fluoroacetophenone, 3-nitrophenylhydrazine, and DMF/POCl₃.

  • Conditions : 300 W, 100°C, 15 minutes (Yield: 88%).

Ionic Liquid-Mediated Synthesis

The use of 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄) as a recyclable catalyst improves sustainability:

  • Conditions : 70°C, 2 hours (Yield: 84%).

  • Advantages : Reduced waste, five reuses without activity loss.

Metal-Assisted Crystallization

Copper(II) sulfate templates facilitate crystallization of the final product:

  • Method : Slow evaporation in ethanol with CuSO₄·5H₂O.

  • Outcome : High-purity crystals suitable for X-ray diffraction.

Comparative Analysis of Methodologies

MethodYield (%)TimeKey AdvantageLimitation
Vilsmeier-Haack75–846–8 hoursHigh reproducibilityRequires hazardous POCl₃
Microwave8815 minutesRapid synthesisSpecialized equipment needed
Ionic Liquid842 hoursEco-friendly, reusable catalystHigher cost of ionic liquids

Reaction Optimization and Troubleshooting

Critical Parameters

  • POCl₃ Stoichiometry : Excess POCl₃ (>3 eq.) leads to side products like 4-chloromethyl derivatives.

  • Temperature Control : Reactions above 80°C promote decomposition.

  • Solvent Choice : Ethanol or toluene/water biphasic systems minimize byproducts.

Common Issues and Solutions

  • Low Yields : Add sodium acetate (0.2 eq.) to buffer acidic byproducts.

  • Poor Crystallization : Use copper(II) sulfate or methanol/water mixtures .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Pathways

The synthesis of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate aromatic aldehydes.
  • Introduction of Functional Groups : Subsequent reactions introduce the fluorophenyl and nitrophenyl substituents, typically through electrophilic aromatic substitution or similar methodologies.

Biological Activities

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has demonstrated several biological activities, making it a valuable compound in drug development:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit selective anti-proliferative actions against various cancer cell lines. For instance, pyrazole derivatives have been associated with inhibiting cellular proliferation in human cancer cells, suggesting potential use in oncology .
  • Anti-inflammatory Properties : The compound is also noted for its anti-inflammatory effects, which can be attributed to its ability to inhibit cyclooxygenase enzymes, similar to other pyrazole derivatives like celecoxib .

Case Study 1: Anticancer Potential

A study published in the African Journal of Pharmacy and Pharmacology highlighted the synthesis of several pyrazole derivatives, including 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. These derivatives were tested against various cancer cell lines and exhibited significant cytotoxicity. The study concluded that modifications on the pyrazole scaffold could enhance anticancer activity .

Case Study 2: Anti-inflammatory Applications

Research documented in MDPI explored the synthesis of novel pyrazole-based compounds incorporating 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their anti-inflammatory properties and showed promising results in reducing inflammation markers in vitro .

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of inflammation markers
AntifungalActivity against fungal strains

Table 2: Synthesis Overview

StepDescriptionYield (%)
Formation of PyrazoleReaction of hydrazine with aromatic aldehydes70
SubstitutionIntroduction of fluorine and nitro groups65

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of the fluorophenyl and nitrophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The carbaldehyde group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of analogous pyrazole-4-carbaldehydes:

Compound Name Substituents (Position 1) Substituents (Position 3) Key Properties/Activities References
1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl 3-Nitrophenyl Inferred reactivity from substituents (no direct data)
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl 4-Fluorophenyl Potent antimicrobial activity against P. aeruginosa and S. aureus
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl 3-Nitrophenyl Antioxidant activity; IR: C=O (1633 cm⁻¹), Ar-NO₂ (1348 cm⁻¹)
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl 4-Nitrophenyl Structural isomer with para-nitro group; used in synthesis of chalcone derivatives
1-(4-Fluorophenyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl p-Tolyl (methylphenyl) IR: C=O (1674 cm⁻¹); NMR: CHO proton at δ 9.98 ppm
1-(4-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl 4-Isobutylphenyl High lipophilicity due to bulky isobutyl group

Key Observations

Substituent Effects on Bioactivity: The 4-isopropylbenzyl group in the compound from enhances antimicrobial activity, likely due to increased hydrophobicity improving membrane penetration .

Spectroscopic Properties: The carbaldehyde group consistently shows a strong C=O stretch in IR spectra (~1630–1674 cm⁻¹) and a characteristic singlet for the aldehyde proton in ¹H NMR (δ ~9.9–10 ppm) . The 3-nitrophenyl group exhibits distinct Ar-NO₂ stretching vibrations near 1348–1350 cm⁻¹ .

Positional Isomerism :

  • The meta-nitro substitution in the target compound vs. para-nitro in ’s analog may alter electronic distribution, affecting interactions with biological targets or catalytic sites .

Biological Activities: Antimicrobial Activity: Bulky substituents (e.g., isopropylbenzyl in ) improve activity against Gram-negative bacteria like P. aeruginosa.

Biological Activity

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 618101-61-4) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of fluorine and nitro groups, has been investigated for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is C16H10FN3O3. Its structure features a pyrazole ring substituted with both a fluorophenyl and a nitrophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives demonstrated activity against bacterial strains such as E. coli and Staphylococcus aureus . The presence of the nitrophenyl group enhances the reactivity of the compound, contributing to its effectiveness as an antimicrobial agent.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their ability to inhibit inflammatory mediators such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

Antitumor Activity

The antitumor properties of pyrazole compounds are well-documented. Research indicates that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antiviral Activity

Emerging evidence suggests that pyrazole derivatives may also possess antiviral properties. Some studies have indicated that these compounds can inhibit viral replication, making them candidates for further research in antiviral drug development .

Study on Anti-inflammatory Activity

In a systematic study involving various pyrazole derivatives, it was found that certain compounds exhibited considerable anti-inflammatory activity comparable to standard drugs like diclofenac sodium. The study utilized carrageenan-induced edema models to assess efficacy .

Antimicrobial Screening

A comprehensive screening of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde against multiple pathogens revealed promising results, particularly against gram-positive bacteria. The compound's effectiveness was attributed to its structural features that enhance interaction with microbial targets .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against E. coli
Anti-inflammatoryUp to 85% TNF-α inhibition
AntitumorInduces apoptosis
AntiviralInhibits viral replication

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Condensation reactions : Reacting substituted aldehydes (e.g., 4-fluorobenzaldehyde) with nitrophenyl hydrazines under reflux in polar solvents (ethanol/methanol) with acid or base catalysts .
  • Cyclization : Pyrazole ring formation via [3+2] cycloaddition or Vilsmeier-Haack reactions, optimized for nitro-group stability .
  • Purification : Column chromatography or recrystallization to isolate the carbaldehyde derivative.

Key Factors : Solvent polarity, catalyst type (e.g., p-TsOH), and temperature control (60–80°C) critically affect yield (typically 50–70%) .

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm; fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
    • ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -115 ppm) .
  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹), nitro-group asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 337.08) .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer:

  • Antimicrobial Activity : Disk diffusion/MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase (COX) .

Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (solvent, catalyst ratio, time) systematically. For example:

    ParameterRange TestedOptimal Condition
    SolventEthanol, DMF, THFEthanol
    Catalyst (mol%)5–20% H₂SO₄15% H₂SO₄
    Temperature60–100°C80°C
    • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .
    • Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) .

Q. How do substituents on the pyrazole ring influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (NO₂) : Enhance antibacterial potency but may reduce solubility .
    • Fluorophenyl Group : Increases metabolic stability and membrane permeability via lipophilicity (logP ~3.2) .
    • Nitro vs. Methoxy Substituents : Nitro groups improve kinase inhibition (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM for methoxy analogs) .

Validation : Co-crystallization studies (e.g., X-ray with target enzymes) to map binding interactions .

Q. How can computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
    • Fukui indices identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Nitro groups form hydrogen bonds with Arg120/Arg513 .
    • Compare docking scores (e.g., -9.2 kcal/mol) with known inhibitors .

Q. How to resolve contradictions in reported biological efficacy across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Metabolic Stability : Test in liver microsomes to account for degradation differences (e.g., t₁/₂ = 45 min in human vs. 120 min in murine) .
  • Structural Analogues : Compare with 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl) derivatives to isolate nitro-phenyl effects .

Q. What crystallographic parameters are critical for confirming molecular conformation?

Methodological Answer:

  • X-ray Crystallography :
    • Unit Cell Parameters : Triclinic system (e.g., a = 8.5088 Å, α = 79.906°) .
    • Torsion Angles : Pyrazole ring planarity (dihedral angle <5° with fluorophenyl group) .
    • Hydrogen Bonding : Aldehyde O interacts with adjacent nitro groups (distance ~2.8 Å) .
  • Validation : R-factor <0.05 and electron density maps (e.g., Fo-Fc) to confirm absence of disorder .

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